methyl 4-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
Description
Methyl 4-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at position 3 and a methyl benzoate group linked via an amino bridge at position 2. The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
methyl 4-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-12-3-10-16-18(25-15-8-6-14(7-9-15)22(28)29-2)17(11-23-20(16)24-12)21-26-19(27-30-21)13-4-5-13/h3,6-11,13H,4-5H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXGZMOCNXJAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(=O)OC)C4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a naphthyridine moiety and an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 348.39 g/mol. The presence of the cyclopropyl group and oxadiazole ring contributes to its unique pharmacological properties.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole derivatives exhibit promising antimicrobial activity. For instance, a study demonstrated that similar oxadiazole derivatives showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
The naphthyridine component has been associated with anticancer activity. A study highlighted the potential of naphthyridine derivatives in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest . The compound's ability to interact with DNA or RNA could also play a role in its anticancer effects.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, the incorporation of the cyclopropyl group has been shown to enhance binding affinity to target enzymes like p38 MAP kinase, which is crucial in inflammatory responses .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound exhibited moderate to high activity against several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .
- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The observed mechanism involved inhibition of angiogenesis and induction of apoptosis in tumor cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The naphthyridine moiety may intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : The oxadiazole ring can facilitate interactions with various enzymes, altering metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Methyl 4-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has shown promising results in inhibiting various bacterial strains. Studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
2. Anticancer Properties
The naphthyridine derivatives have been studied for their anticancer potential due to their ability to interact with DNA and inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .
3. Anti-inflammatory Effects
There is emerging evidence that the compound may possess anti-inflammatory properties. The oxadiazole group is known for its ability to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives, including this compound, demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a strong potential for development into a therapeutic agent for bacterial infections .
Case Study 2: Anticancer Activity
In vitro assays using human cancer cell lines revealed that this compound inhibited cell growth by up to 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound may act through the induction of oxidative stress leading to apoptosis .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
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Mechanistic Insight : Nucleophilic attack by hydroxide or water at the ester carbonyl leads to cleavage of the methyl group.
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Analogs : Similar ester-to-acid conversions are documented for methyl 4-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetate derivatives .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 1,8-naphthyridine ring may undergo substitution at positions activated by the oxadiazole and amino groups.
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Key Observation : The amino group at position 4 facilitates NAS by directing electrophiles to adjacent positions .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening or functionalization under specific stimuli:
Mannich Reaction
The secondary amine in the structure participates in Mannich reactions to form tertiary amine derivatives.
Cross-Coupling Reactions
The naphthyridine core supports palladium-catalyzed coupling reactions for functionalization:
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Example : Coupling with 4-cyanophenylboronic acid introduces electron-withdrawing groups at position 2 .
Reductive Amination
The amino group undergoes reductive amination with aldehydes/ketones:
| Carbonyl Component | Reducing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Acetaldehyde | NaBH₃CN | N-ethyl derivative | MeOH, 25°C, 24 h | |
| Cyclohexanone | H₂, Pd/C | N-cyclohexyl analog | EtOH, 50 psi H₂ |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The following table compares the target compound with structurally similar derivatives:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The cyclopropyl group in the target compound increases logP compared to the polar morpholinoethyl group in the imidazolidinedione derivative .
- Solubility : The methyl benzoate ester in the target compound may enhance aqueous solubility relative to the benzylthio group in 7b .
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step reactions:
- Core formation : Cyclocondensation of aminotriazole derivatives with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid in ethanol).
- Key parameters : Reflux duration (4–6 hours), solvent selection (absolute ethanol for solubility), and stoichiometric control (1:1 molar ratio). Post-reaction steps like reduced-pressure evaporation and recrystallization (ethanol) are critical for isolation .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factor |
|---|---|---|
| Cyclocondensation | Glacial acetic acid, ethanol, 4-hour reflux | pH control (<3) ensures proper protonation |
| Aromatic substitution | 1,8-Naphthyridine derivative, DMF, NaH | Anhydrous conditions prevent hydrolysis |
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine spectroscopic and chromatographic methods:
- Structural confirmation : ¹H/¹³C NMR for naphthyridine protons (δ 8.5–9.5 ppm) and oxadiazole carbons (δ 165–170 ppm).
- Purity analysis :
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HPLC : Chromolith® columns with 0.1% TFA/ACN gradient (retention time ~12.3 min for 95% purity) .
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TLC : Silica GF254, ethyl acetate:hexane (3:7) for reaction monitoring .
Table 2: Key Characterization Data
Parameter Method Reference Molecular Ion (ESI+) Theoretical MW: [Insert] Hydrolysis Stability pH 7 buffer, 37°C, 24h
Q. What safety protocols are essential when handling this compound?
Assume acute toxicity based on structural analogs:
- PPE : Nitrile gloves, lab coat, goggles.
- Storage : 2–8°C under inert atmosphere.
- Spills : Use absorbent materials (avoid aqueous rinsing due to hydrolysis risks) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assay systems?
Systematically evaluate variables:
- Cellular permeability : Measure logP/logD (shake-flask method) .
- Target conformation : Use X-ray crystallography to confirm binding modes .
- Oxadiazole stability : Conduct stability studies under varying pH/temperature .
- Data normalization : Apply multivariate analysis to control for confounding factors (e.g., redox conditions) .
Q. How can computational approaches optimize pharmacokinetic properties while maintaining target affinity?
Use QSAR models and simulations:
Q. What experimental design considerations are crucial for environmental fate studies?
Follow OECD-tiered testing:
- Hydrolysis : Assess half-lives at pH 4,7,9 (25–50°C).
- Soil sorption : Use OECD 106 batch equilibrium (logKoc determination).
- Biotic degradation : OECD 301B tests with activated sludge inoculum. Key metrics : LC-MS/MS quantification, abiotic controls, and matrix-spiked recovery validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
